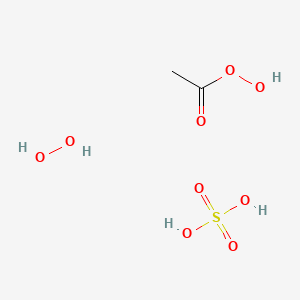

Persteril

Description

Properties

CAS No. |

8066-16-8 |

|---|---|

Molecular Formula |

C2H8O9S |

Molecular Weight |

208.15 g/mol |

IUPAC Name |

ethaneperoxoic acid;hydrogen peroxide;sulfuric acid |

InChI |

InChI=1S/C2H4O3.H2O4S.H2O2/c1-2(3)5-4;1-5(2,3)4;1-2/h4H,1H3;(H2,1,2,3,4);1-2H |

InChI Key |

VDEOZYDEQKNKBB-UHFFFAOYSA-N |

SMILES |

CC(=O)OO.OO.OS(=O)(=O)O |

Canonical SMILES |

CC(=O)OO.OO.OS(=O)(=O)O |

Other CAS No. |

8066-16-8 |

Synonyms |

Persteril |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Reactivity of Peracetic Acid

Introduction

Peracetic acid (PAA), also known as peroxyacetic acid, is an organic compound with the formula CH₃CO₃H.[1] It is a colorless liquid with a characteristic pungent, vinegar-like odor.[1] PAA is a powerful oxidizing agent and a versatile disinfectant used across various industries, including food processing, healthcare, and wastewater treatment, owing to its broad-spectrum antimicrobial activity and environmentally benign decomposition products.[2][3] Commercial preparations are typically equilibrium solutions containing peracetic acid, hydrogen peroxide, acetic acid, and water, often with added stabilizers to prevent decomposition.[4] This guide provides a detailed overview of its core chemical properties, reactivity, and associated experimental methodologies.

Chemical and Physical Properties

Peracetic acid is a weaker acid than its parent compound, acetic acid, with a pKa of 8.2.[1][5] This means that at neutral pH, it exists predominantly in its more stable and potent neutral form (CH₃COOOH).[6] Its strong oxidizing potential is a key characteristic, making it a more potent biocide than hydrogen peroxide.[4][7]

Table 1: Quantitative Physicochemical Properties of Peracetic Acid

| Property | Value | Reference(s) |

| Molecular Formula | CH₃CO₃H | [1][5] |

| Molecular Weight | 76.05 g/mol | [8][9] |

| Appearance | Colorless liquid | [1] |

| Odor | Acrid, pungent, vinegar-like | [1] |

| Melting Point | 0 °C | [5][9] |

| Boiling Point | 105 - 110 °C (explodes at 110 °C) | [5][6][9] |

| Density (20 °C) | ~1.0375 g/cm³ | [9] |

| pKa (20-25 °C) | 8.2 | [1][6][10] |

| Standard Redox Potential | 1.06 V - 1.96 V | [6][11] |

| 1.748 V (vs. SHE, pH 0) | [11] | |

| 1.385 V (vs. SHE, pH 7) | [11] | |

| 1.005 V (vs. SHE, pH 14) | [11] | |

| Flash Point | 40.5 - 56 °C | [5][8][9] |

| Solubility | Miscible with water, alcohol, ether | [5][9] |

Reactivity and Reaction Mechanisms

Peracetic acid's reactivity is dominated by its strong electrophilic and oxidizing nature. The primary mechanism of oxidation involves the transfer of an electrophilic oxygen atom to an electron-rich substrate.[12][13]

Oxidation of Organic Compounds

PAA is a highly selective oxidant.[13] The second-order rate constants for its reactions with various organic compounds can span nearly 10 orders of magnitude.[12][13] Its reactivity is significantly enhanced by the presence of electron-donating groups on the substrate.[12][13]

-

Epoxidation of Alkenes: PAA is widely used for the epoxidation of alkenes, a reaction known as the Prilezhaev reaction.[1] It is less reactive than other peroxy acids like m-CPBA but is effective for various unsaturated compounds.[1]

-

Oxidation of Sulfur Compounds: Sulfur-containing functional groups, such as sulfides and thiols, exhibit exceptionally high reactivity towards PAA.[12][13]

-

Oxidation of Aromatic Compounds: PAA reacts with electron-rich aromatic compounds, such as phenols. The presence of electron-donating groups on the aromatic ring enhances the reaction rate.[12]

Activation and Radical Formation

While direct oxidation is selective, PAA can be "activated" to form highly reactive radical species, creating a non-selective advanced oxidation process (AOP).[2] This is particularly relevant in water treatment applications.

-

Activation by Transition Metals: Transition metals like iron (Fe²⁺) and cobalt (Co²⁺) can catalytically decompose PAA to generate potent radicals, including acetyloxyl (CH₃C(O)O•), acetylperoxyl (CH₃C(O)OO•), and hydroxyl (•OH) radicals.[2][6]

-

Photolytic Activation (UV Irradiation): UV light can induce the photolysis of both PAA and the co-existing hydrogen peroxide, generating acetyloxyl and hydroxyl radicals, which initiate a cascade of further radical reactions.[2]

Decomposition and Stability

Peracetic acid is inherently unstable and can undergo several decomposition pathways. Commercial solutions contain stabilizers, but decomposition can be accelerated by several factors.[4][14]

-

Hydrolysis: In aqueous solutions, PAA is in equilibrium with acetic acid and hydrogen peroxide. Dilution of a concentrated PAA solution with water will shift the equilibrium, leading to hydrolysis back to the starting materials.[14]

-

Spontaneous Decomposition: PAA can spontaneously decompose to form acetic acid and oxygen.[15] This reaction is second-order with respect to the PAA concentration and is significantly influenced by pH, with the maximum decomposition rate occurring at a pH equal to its pKa (8.2).[15][16]

-

Catalyzed Decomposition: Decomposition is rapidly accelerated by elevated temperatures and the presence of impurities, especially heavy metal ions like iron, copper, and manganese.[14][17] For this reason, PAA should be stored in cool conditions.[14] Concentrations above 15% may pose a risk of combustion or explosion.[6]

Experimental Protocols

Protocol 1: Synthesis of Peracetic Acid (Lab Scale)

This protocol describes the acid-catalyzed synthesis of PAA from acetic acid and hydrogen peroxide.[6][18]

Materials:

-

Glacial Acetic Acid (AA)

-

Hydrogen Peroxide (HP), 30-50% solution

-

Concentrated Sulfuric Acid (98%)

-

Ground-glass stoppered flask

-

Constant temperature water bath

-

Magnetic stirrer and stir bar

Methodology:

-

In a clean, ground-glass stoppered flask, combine glacial acetic acid and hydrogen peroxide solution. A typical volumetric ratio of AA to 30% HP is between 1.2 and 1.5 to achieve a high equilibrium concentration of PAA.[19]

-

Place the flask on a magnetic stirrer in a fume hood.

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring. A typical catalyst loading is 1-1.5% (w/w).[19] Caution: The reaction is exothermic.

-

Stopper the flask loosely to allow for any potential gas release.

-

Place the flask in a constant temperature water bath set to a controlled temperature (e.g., 20-30 °C). Higher temperatures increase the reaction rate but lower the equilibrium concentration of PAA.[18][19]

-

Allow the reaction to proceed for several hours to reach equilibrium. At 30 °C with 1-1.5% sulfuric acid, the reaction can approach equilibrium within 24 hours.[19]

-

The final product is an equilibrium mixture of PAA, H₂O₂, AA, and water.

Protocol 2: Analysis of Peracetic Acid and Hydrogen Peroxide by Two-Step Titration

This method is suitable for determining the concentration of PAA and H₂O₂ in solutions where the PAA content is greater than 1%.[20]

Reagents:

-

Ceric (IV) sulfate solution, standardized (e.g., 0.1 N)

-

Sodium thiosulfate solution, standardized (e.g., 0.1 N)

-

Potassium iodide (KI), solid

-

Sulfuric acid, ~10% solution

-

Ferroin indicator solution

-

Starch indicator solution

-

Deionized water and ice

Methodology:

-

Sample Preparation: Pipette a precise volume (e.g., 1.0 mL) of the PAA sample into a flask containing a significant volume of chilled deionized water or an ice-water mixture. This dilution and cooling step minimizes PAA decomposition during the analysis.

-

Step 1: Hydrogen Peroxide Titration a. Add ~5 mL of 10% sulfuric acid and a few drops of ferroin indicator to the prepared sample. b. Titrate immediately with standardized ceric (IV) sulfate solution. The endpoint is reached when the color changes from blue to orange. c. Record the volume of ceric sulfate solution used (V₁). This volume corresponds to the hydrogen peroxide content.

-

Step 2: Peracetic Acid Titration a. To the solution from Step 1, immediately add an excess of solid potassium iodide (~1 g). PAA will oxidize the iodide to iodine, turning the solution a violet-brown color. b. Add ~5 mL of starch indicator solution. c. Titrate the liberated iodine with standardized sodium thiosulfate solution until the violet-brown color disappears and the solution becomes orange. d. Record the volume of sodium thiosulfate solution used (V₂). This volume corresponds to the peracetic acid content.

-

Calculations: The concentrations of H₂O₂ and PAA can be calculated using the standard titration formulas, based on the volumes and normalities of the titrants used.

Mandatory Visualizations

Caption: Acid-catalyzed synthesis of peracetic acid.

Caption: Major decomposition pathways for peracetic acid.

Caption: Experimental workflow for PAA analysis.

References

- 1. Peracetic acid - Wikipedia [en.wikipedia.org]

- 2. Advanced oxidation process with peracetic acid: Mechanism, modeling and application - American Chemical Society [acs.digitellinc.com]

- 3. getwsu.com [getwsu.com]

- 4. ams.usda.gov [ams.usda.gov]

- 5. Peracetic acid - Sciencemadness Wiki [sciencemadness.org]

- 6. Review of Advanced Oxidation Processes Based on Peracetic Acid for Organic Pollutants [mdpi.com]

- 7. solenis.com [solenis.com]

- 8. PERACETIC ACID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. Peracetic Acid [drugfuture.com]

- 10. Peracetic Acid | CH3COOOH | CID 6585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Thermodynamic properties of an emerging chemical disinfectant, peracetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Peracetic Acid | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]

- 15. scielo.org.ar [scielo.org.ar]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. refp.cohlife.org [refp.cohlife.org]

- 19. Preparation of Peracetic Acid from Acetic Acid and Hydrogen Peroxide: Experimentation and Modeling [jproeng.com]

- 20. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

Hydrogen Peroxide: A Technical Guide to its Role as an Oxidizing Agent in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen peroxide (H₂O₂), once considered solely a toxic byproduct of aerobic metabolism, is now recognized as a critical signaling molecule in a vast array of biological processes. Its dual nature, acting as both a damaging oxidant at high concentrations and a specific signaling messenger at low concentrations, places it at the center of cellular redox biology. This technical guide provides an in-depth exploration of the core principles of H₂O₂ as an oxidizing agent in biological systems. It covers the endogenous production and enzymatic regulation of H₂O₂, its role in modulating key signaling pathways, and detailed experimental protocols for its study. Quantitative data is presented in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the complex role of H₂O₂ in health and disease.

Introduction: The Dichotomy of Hydrogen Peroxide

Hydrogen peroxide is a reactive oxygen species (ROS) that plays a pivotal role in cellular physiology and pathology.[1] Unlike other more reactive ROS, the relative stability and diffusibility of H₂O₂ allow it to function as a second messenger, transducing signals from the cell surface to intracellular targets.[2] This guide will dissect the multifaceted nature of H₂O₂, from its generation and detoxification to its intricate involvement in cellular signaling cascades, providing a comprehensive resource for researchers in the field.

Endogenous Production and Enzymatic Regulation of Hydrogen Peroxide

The intracellular concentration of H₂O₂ is tightly regulated by a delicate balance between its production by various enzymatic sources and its removal by a sophisticated network of antioxidant enzymes.

Sources of Endogenous Hydrogen Peroxide

The primary sources of endogenous H₂O₂ are mitochondria, peroxisomes, and a family of enzymes known as NADPH oxidases (NOXs).[3][4]

-

Mitochondrial Respiration: The electron transport chain is a major source of superoxide (O₂⁻), which is rapidly converted to H₂O₂ by superoxide dismutase (SOD).[3]

-

Peroxisomal Metabolism: Various oxidases within peroxisomes generate H₂O₂ as a byproduct of their catalytic cycles.[5]

-

NADPH Oxidases (NOXs): This family of enzymes is dedicated to the production of ROS and plays a crucial role in cell signaling and host defense.[4][6]

Enzymatic Scavenging of Hydrogen Peroxide

Cells possess a robust antioxidant system to control H₂O₂ levels and prevent oxidative damage. The key enzymes involved in H₂O₂ detoxification are catalases, glutathione peroxidases (GPxs), and peroxiredoxins (Prxs).[2]

-

Catalase: Primarily located in peroxisomes, catalase efficiently catalyzes the decomposition of H₂O₂ into water and oxygen.[7]

-

Glutathione Peroxidases (GPxs): These enzymes utilize glutathione (GSH) as a reducing equivalent to detoxify H₂O₂ and other hydroperoxides.[8]

-

Peroxiredoxins (Prxs): A family of highly efficient peroxidases that reduce H₂O₂ using electrons from thioredoxin (Trx).[9]

Quantitative Data on Hydrogen Peroxide Dynamics

The concentration of H₂O₂ varies significantly depending on the cellular compartment, metabolic state, and the presence of external stimuli. Understanding these quantitative aspects is crucial for elucidating its biological function.

Cellular Concentrations of Hydrogen Peroxide

| Cellular Compartment/Condition | H₂O₂ Concentration (Approximate) | Reference(s) |

| Cytosol (basal) | 2.2 ± 0.4 nM | [10] |

| Intracellular (physiological range) | 1 - 100 nM | [11][12] |

| Extracellular to Intracellular Gradient | 100 to 650-fold | [11] |

| Plasma | 1 - 5 µM | [13] |

| Oxidative Stress Model (in vitro) | 0.1 - 0.5 mM | [14] |

Kinetic Parameters of H₂O₂-Metabolizing Enzymes

| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |

| Catalase | H₂O₂ | ~2750 | - | [7] |

| Glutathione Peroxidase 1 (GPx1) | H₂O₂ | ~40 | - | [8] |

| Peroxiredoxin 2 (Prx2) | H₂O₂ | - | - | [9] |

| Peroxiredoxin 3 (Prx3) | H₂O₂ | - | - | [9] |

Hydrogen Peroxide in Cellular Signaling

At low, physiological concentrations, H₂O₂ acts as a highly specific signaling molecule by reversibly oxidizing critical cysteine residues in target proteins, thereby altering their function. This mechanism is central to the regulation of numerous signaling pathways.

The Keap1-Nrf2 Pathway: The Master Regulator of Antioxidant Response

The Keap1-Nrf2 pathway is a critical sensor of oxidative and electrophilic stress.[15] Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex.[15] Upon exposure to H₂O₂ or other stressors, specific cysteine residues in Keap1 are oxidized, leading to a conformational change that prevents Nrf2 degradation.[15] Stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and drives the expression of a battery of cytoprotective genes, including those encoding antioxidant and detoxification enzymes.[15][16]

Mitogen-Activated Protein Kinase (MAPK) Signaling

The MAPK cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[3] H₂O₂ can activate all three major MAPK families: ERK, JNK, and p38. The activation mechanism often involves the oxidative inhibition of MAPK phosphatases, which normally keep the MAPK pathways in an inactive state. By inhibiting these phosphatases, H₂O₂ promotes the phosphorylation and activation of MAPKs, leading to the downstream activation of transcription factors and other cellular responses.

Experimental Protocols

Measurement of Intracellular H₂O₂ using the Genetically Encoded Sensor HyPer

The HyPer family of genetically encoded fluorescent sensors provides a sensitive and specific method for real-time monitoring of intracellular H₂O₂ dynamics.[2][17][18][19]

Principle: HyPer consists of a circularly permuted yellow fluorescent protein (cpYFP) fused to the H₂O₂-sensing domain of a bacterial transcription factor.[20] Upon reaction with H₂O₂, a disulfide bond forms in the sensing domain, causing a conformational change that alters the fluorescence excitation spectrum of cpYFP.[20] Ratiometric imaging of the two excitation peaks allows for quantitative measurement of H₂O₂ levels, independent of sensor expression levels.[18][20]

Detailed Protocol:

-

Cell Culture and Transfection:

-

Culture cells of interest in appropriate medium.

-

Transfect cells with a plasmid encoding the HyPer sensor targeted to the desired subcellular compartment (e.g., cytosol, mitochondria). Perform measurements 48 hours post-transfection.[20]

-

-

Image Acquisition:

-

Plate transfected cells in a suitable imaging dish (e.g., glass-bottom 96-well plate).

-

Use a fluorescence microscope equipped with two excitation filters (e.g., ~420 nm and ~500 nm) and one emission filter (~530 nm).[17]

-

Acquire images sequentially at both excitation wavelengths.

-

-

Experimental Treatment:

-

Establish a baseline fluorescence ratio for a few minutes.

-

Add the experimental stimulus (e.g., a known concentration of H₂O₂ or a drug candidate) and continue imaging to monitor changes in the fluorescence ratio over time.

-

-

Data Analysis:

-

For each time point, calculate the ratio of the fluorescence intensity at the two excitation wavelengths (e.g., 500 nm / 420 nm).

-

Normalize the ratio to the baseline to determine the fold change in H₂O₂ levels.

-

Calibration curves can be generated by treating cells with known concentrations of exogenous H₂O₂ to estimate absolute intracellular concentrations.[21]

-

Detection of Protein Carbonylation by Western Blot

Protein carbonylation is a common and irreversible form of protein oxidation that serves as a marker of oxidative stress.[22]

Principle: The carbonyl groups on oxidized proteins are derivatized with 2,4-dinitrophenylhydrazine (DNPH), which introduces a DNP moiety. These DNP-derivatized proteins can then be detected by western blot using an anti-DNP antibody.

Detailed Protocol:

-

Sample Preparation:

-

Treat cells or tissues with the desired concentration of H₂O₂ or other oxidizing agent.

-

Lyse the cells and quantify the protein concentration.

-

-

DNPH Derivatization:

-

SDS-PAGE and Western Blot:

-

Separate the DNP-derivatized proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against DNP overnight at 4°C.[22][23]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22][23]

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

The intensity of the bands corresponds to the level of protein carbonylation.

-

Conclusion

Hydrogen peroxide is a fascinating and complex molecule that lies at the heart of redox biology. Its ability to act as both a destructive force and a precise signaling messenger highlights the importance of maintaining redox homeostasis. This guide has provided a comprehensive overview of the fundamental aspects of H₂O₂ biochemistry and its role in cellular signaling, equipping researchers with the knowledge and experimental tools necessary to further investigate its intricate functions. A deeper understanding of H₂O₂-mediated processes will undoubtedly pave the way for novel therapeutic strategies targeting a wide range of diseases associated with oxidative stress, from cancer and neurodegeneration to cardiovascular and metabolic disorders.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Measuring Intracellular H2O2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 [en.bio-protocol.org]

- 3. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 4. Measurement of Peroxiredoxin Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. devtoolsdaily.com [devtoolsdaily.com]

- 7. web.mit.edu [web.mit.edu]

- 8. Kinetic studies on the removal of extracellular hydrogen peroxide by cultured fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measuring intracellular concentration of hydrogen peroxide with the use of genetically encoded H2O2 biosensor HyPer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Hydrogen peroxide as a central redox signaling molecule in physiological oxidative stress: Oxidative eustress - PMC [pmc.ncbi.nlm.nih.gov]

- 13. search.library.northwestern.edu [search.library.northwestern.edu]

- 14. researchgate.net [researchgate.net]

- 15. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Measuring Intracellular H 2 O 2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Measuring Intracellular H 2 O 2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Measuring Intracellular H2O2 in Intact Human Cells Using the Genetically Encoded Fluorescent Sensor HyPer7 [bio-protocol.org]

- 21. researchgate.net [researchgate.net]

- 22. fbri.vtc.vt.edu [fbri.vtc.vt.edu]

- 23. abcam.com [abcam.com]

The Unwavering Assault: An In-depth Technical Guide to the Antimicrobial Spectrum of Peracetic Acid Solutions

For Researchers, Scientists, and Drug Development Professionals

Peracetic acid (PAA), a potent oxidizing agent, has firmly established itself as a formidable broad-spectrum antimicrobial compound. Its rapid action and favorable environmental profile have led to its widespread adoption in critical disinfection and sterilization processes across various industries, from healthcare to food safety. This technical guide delves into the core of PAA's antimicrobial efficacy, presenting a comprehensive overview of its spectrum of activity, mechanisms of action, and the experimental protocols used to validate its performance.

Mechanism of Action: A Multi-pronged Oxidative Attack

Peracetic acid's antimicrobial prowess lies in its ability to unleash a powerful oxidative assault on microbial cells. Unlike targeted antibiotics, PAA's mechanism is non-specific, making the development of resistance highly unlikely. The primary mode of action is the transfer of electrons, leading to the oxidation of essential cellular components.[1]

The key steps in PAA's antimicrobial action include:

-

Disruption of Cell Wall and Membrane Integrity: PAA readily oxidizes the outer cell membrane of microorganisms, including vegetative bacteria, endospores, yeasts, and mold spores.[1][2] This leads to a breakdown of the cell wall's permeability, causing leakage of vital cellular constituents and ultimately cell lysis.[3][4]

-

Denaturation of Proteins and Enzymes: As a powerful oxidizing agent, PAA denatures proteins and enzymes by oxidizing sulfhydryl and sulfur bonds.[3] This irreversible damage to structural proteins and critical enzymes disrupts essential metabolic pathways, leading to rapid microbial inactivation.

-

Oxidation of Genetic Material: The biocidal action of PAA extends to the genetic material (DNA/RNA) of microorganisms, further ensuring their destruction.[5]

The following diagram illustrates the generalized mechanism of peracetic acid's action on a microbial cell.

Caption: Generalized mechanism of peracetic acid's antimicrobial action.

Antimicrobial Spectrum: A Comprehensive Overview

Peracetic acid exhibits a broad spectrum of activity against a wide range of microorganisms, including bacteria, viruses, fungi, and spores.[2][6] Its efficacy is dependent on factors such as concentration, contact time, temperature, and the presence of organic matter.[3][7]

Bactericidal Activity

PAA is highly effective against both Gram-positive and Gram-negative bacteria.[2] It rapidly inactivates common foodborne pathogens and clinically relevant bacteria.

| Target Microorganism | PAA Concentration (ppm) | Contact Time | Log Reduction | Reference |

| Escherichia coli | 150 | - | - | [5] |

| Pseudomonas aeruginosa | 150 | - | - | [5] |

| Enterococcus hirae | 150 | - | - | [5] |

| Staphylococcus aureus | 150 | - | - | [5] |

| Listeria monocytogenes | 75 | - | - | [5] |

| Salmonella typhimurium | 75 | - | - | [5] |

| Enterococcus faecium | 5 | 5 min | 3 | [8][9] |

| Ciprofloxacin-resistant bacteria | 75 mg/L | 10 min | > detection level | [10] |

Virucidal Activity

The virucidal efficacy of PAA varies depending on the virus type (enveloped vs. non-enveloped) and the experimental conditions. Generally, enveloped viruses are more susceptible than non-enveloped viruses.[11]

| Target Virus | PAA Concentration (ppm) | Contact Time | Temperature | Log Reduction | Reference |

| Poliovirus | 1500 - 2250 | 15 min | - | Inactivated | [3] |

| Poliovirus | 1500 | 5 min | 35°C | Inactivated | [12] |

| Adenovirus | 400 | - | 20°C | Inactivated | [12] |

| Murine norovirus | 400 | - | 20°C | Inactivated | [12] |

| MS2 bacteriophage | 50 µM | 30 min | - | ~1 | [11] |

| Φ6 (enveloped virus) | 50 µM | 30 min | - | ~1 | [11] |

| Male-specific (F+) coliphages | 50 | 10 min | - | 3 | [8][9] |

A combination of 0.2% peracetic acid and 80% (v/v) ethanol has been shown to inactivate both enveloped (vaccinia virus, papova virus SV 40) and non-enveloped viruses (adenovirus type 2, poliovirus type 1) within a 1-minute exposure time, achieving a ≥ 4 log10 reduction in virus titres.[13][14]

Fungicidal and Yeasticidal Activity

PAA is an effective fungicide and yeasticide, capable of inactivating a variety of fungal species.

| Target Microorganism | PAA Concentration (ppm) | Contact Time | Log Reduction | Reference |

| Fungi (general) | 1875 | - | Complies with EN-13697 | [5] |

| Yeasts (general) | 1200 | - | Complies with EN-13697 | [5] |

| Cladosporium porophorum (conidia) | 200 - 800 | - | Complete inhibition | [15] |

| Aspergillus spp. biofilms | 0.2% | 10 min | 80% reduction in viability | [16] |

| Fusarium spp. biofilms | 0.1% | 30 min | 80% reduction in viability | [16] |

Sporicidal Activity

Bacterial spores are notoriously resistant to many disinfectants, but PAA exhibits potent sporicidal activity, particularly at higher concentrations and with sufficient contact time.[3] The spore coat is a primary factor in resistance to PAA, and compromising this layer enhances sporicidal efficacy.[17]

| Target Microorganism | PAA Concentration (ppm) | Contact Time | Log Reduction | Reference |

| Bacterial spores (in suspension) | 500 - 10,000 | 15 sec - 30 min | Inactivated | [3] |

| Bacillus subtilis spores | 3,000 | 5 min | 3 | [8][9] |

Interestingly, hydrogen peroxide (H₂O₂) acts synergistically with PAA to enhance its sporicidal activity.[18][19][20] H₂O₂ compromises the spore coat, allowing for better penetration of PAA to its target sites, primarily the inner membrane.[17][18][19]

Experimental Protocols for Efficacy Testing

The evaluation of a disinfectant's antimicrobial efficacy requires standardized and reproducible experimental protocols. A typical workflow for testing the bactericidal activity of a peracetic acid solution is outlined below.

Quantitative Suspension Test (e.g., based on EN 1276)

This test evaluates the bactericidal activity of a chemical disinfectant under specified conditions.

Objective: To determine the concentration of peracetic acid required to achieve a specified log reduction of a bacterial suspension within a defined contact time.

Materials:

-

Peracetic acid solution of known concentration.

-

Test bacterial strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Enterococcus hirae).

-

Culture media (e.g., Tryptic Soy Agar, Tryptic Soy Broth).

-

Neutralizing solution (to inactivate the PAA after the contact time).

-

Sterile distilled water or hard water (for dilution).

-

Interfering substance (e.g., bovine albumin solution, to simulate organic load).

-

Water bath, incubator, vortex mixer, pipettes, and other standard laboratory equipment.

Methodology:

-

Preparation of Test Suspension: A standardized suspension of the test bacteria is prepared to a specific cell density (e.g., 1.5 - 5.0 x 10⁸ CFU/mL).

-

Test Procedure:

-

A specific volume of the interfering substance is mixed with a volume of the bacterial test suspension.

-

A volume of the peracetic acid solution at the desired test concentration is added to this mixture.

-

The mixture is maintained at a specified temperature (e.g., 20°C) for a defined contact time (e.g., 5 minutes).

-

-

Neutralization: Immediately after the contact time, a volume of the mixture is transferred to a tube containing a neutralizing solution to stop the antimicrobial action of the PAA.

-

Enumeration of Survivors: The number of surviving bacteria in the neutralized sample is determined by plating serial dilutions onto agar plates.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-48 hours).

-

Calculation of Log Reduction: The number of colony-forming units (CFU) is counted, and the log reduction is calculated by comparing the number of viable cells in the test sample to the initial number of cells in the test suspension.

The following diagram illustrates a typical experimental workflow for a quantitative suspension test.

Caption: Experimental workflow for a quantitative suspension test.

Conclusion

Peracetic acid solutions demonstrate a potent and broad-spectrum antimicrobial activity, making them a cornerstone of modern disinfection and sterilization protocols. Its rapid, non-specific oxidative mechanism of action is effective against a wide array of bacteria, viruses, fungi, and spores, with a low propensity for inducing microbial resistance. For researchers and drug development professionals, a thorough understanding of PAA's antimicrobial profile and the methodologies used for its evaluation is crucial for the development and implementation of effective infection control strategies. The data and protocols presented in this guide provide a solid foundation for further research and application of this versatile antimicrobial agent.

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. Peracetic Acid Solutions | Hydrite Chemical Co. [hydrite.com]

- 3. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]

- 4. epa.gov [epa.gov]

- 5. Peracetic acid disinfection in the food industry - Proquimia [proquimia.com]

- 6. Fogging With Peracetic Acid in Schools and Kindergartens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Efficiency of peracetic acid in inactivating bacteria, viruses, and spores in water determined with ATP bioluminescence, quantitative PCR, and culture-based methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Virucidal efficacy of peracetic acid for instrument disinfection - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Virucidal efficacy of a combination of 0.2% peracetic acid and 80% (v/v) ethanol (PAA-ethanol) as a potential hand disinfectant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. cdn.apub.kr [cdn.apub.kr]

- 16. Frontiers | Disinfectants in a Hemodialysis Setting: Antifungal Activity Against Aspergillus and Fusarium Planktonic and Biofilm Cells and the Effect of Commercial Peracetic Acid Residual in Mice [frontiersin.org]

- 17. academic.oup.com [academic.oup.com]

- 18. Mechanism of Sporicidal Activity for the Synergistic Combination of Peracetic Acid and Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 19. journals.asm.org [journals.asm.org]

- 20. scispace.com [scispace.com]

An In-depth Technical Guide on the Role of Hydrogen Peroxide in Inducing Oxidative Stress in Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrogen peroxide (H₂O₂) is a pivotal molecule in cellular biology, acting as a double-edged sword. At physiological concentrations, it functions as a critical second messenger in various signaling pathways. However, at elevated levels, it becomes a potent inducer of oxidative stress, a state implicated in numerous pathologies including neurodegenerative diseases, cardiovascular disorders, and cancer.[1][2] This guide provides a comprehensive technical overview of the mechanisms by which H₂O₂ induces oxidative stress, details common experimental protocols to study its effects, presents quantitative data on its cellular impacts, and visualizes key signaling pathways involved. This document is intended to be a valuable resource for researchers and professionals in drug development seeking to understand and manipulate the complex role of H₂O₂ in health and disease.

Introduction: The Dichotomous Nature of Hydrogen Peroxide

Hydrogen peroxide is a normal metabolite of aerobic organisms, with intracellular concentrations typically maintained at low nanomolar levels (around 1-100 nM).[3][4] It is produced from several endogenous sources, including the dismutation of superoxide anions (O₂•−) by superoxide dismutase (SOD) and as a byproduct of enzymes like NADPH oxidases.[1][3]

Signaling Molecule vs. Stress Inducer:

-

As a Second Messenger: Due to its relative stability and ability to diffuse across membranes, H₂O₂ is an ideal signaling molecule.[3] It participates in crucial processes like cell proliferation, differentiation, and immune responses by reversibly oxidizing specific cysteine residues on target proteins, such as protein tyrosine phosphatases.[1][3] This "redox signaling" is essential for normal cellular function.

-

As an Oxidative Stressor: When the delicate balance between H₂O₂ production and elimination is disrupted, its concentration rises, leading to oxidative stress.[5] This excess H₂O₂ can indiscriminately oxidize vital biomolecules, including lipids, proteins, and DNA, causing cellular damage and triggering pathological signaling cascades.[4][5] The transition from signaling to stress is highly dependent on the concentration and cellular compartment.[4][5]

Molecular Mechanisms of H₂O₂-Induced Cellular Damage

Elevated H₂O₂ levels inflict damage through several mechanisms:

-

Lipid Peroxidation: H₂O₂ can initiate the Fenton reaction in the presence of transition metals like iron (Fe²⁺), generating the highly reactive hydroxyl radical (•OH). This radical attacks polyunsaturated fatty acids in cell membranes, leading to a chain reaction of lipid peroxidation. This compromises membrane integrity, altering fluidity and inactivating membrane-bound proteins. Malondialdehyde (MDA) is a common biomarker for lipid peroxidation.[6]

-

Protein Oxidation: Amino acid residues, particularly cysteine and methionine, are susceptible to oxidation by H₂O₂. This can lead to the formation of protein carbonyls, disulfide bonds, and other modifications that alter protein structure and function. This can result in enzyme inactivation, protein aggregation, and disruption of cellular processes.

-

DNA Damage: The hydroxyl radical generated from H₂O₂ can cause significant DNA damage, including single- and double-strand breaks and base modifications. 8-hydroxy-2'-deoxyguanosine (8-OHdG) is a major product of DNA oxidation and a widely used marker of oxidative DNA damage.[7]

Key Signaling Pathways Activated by H₂O₂-Induced Oxidative Stress

Cells respond to H₂O₂-induced stress by activating a complex network of signaling pathways. These pathways can lead to adaptation and survival or, if the stress is too severe, programmed cell death.

The Keap1-Nrf2 Antioxidant Response Pathway

The Nrf2 pathway is the primary defense mechanism against oxidative stress.

-

Mechanism: Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which targets it for degradation. Upon exposure to H₂O₂, specific cysteine residues on Keap1 are oxidized, causing a conformational change that releases Nrf2.[1] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of a battery of antioxidant and cytoprotective genes, including those for catalase, glutathione peroxidases, and thioredoxin.[1]

Mitogen-Activated Protein Kinase (MAPK) Pathways

The MAPK family, including ERK, JNK, and p38, are key signaling cascades that respond to extracellular stimuli, including oxidative stress.[1]

-

Mechanism: H₂O₂ can activate upstream kinases (MAPKKKs) which, in turn, phosphorylate and activate MAPKKs, and finally the MAPKs themselves. The specific MAPK pathway activated and the downstream consequences depend on the cell type and the severity of the stress.

Quantitative Data on H₂O₂-Induced Cellular Effects

The cellular response to H₂O₂ is highly dependent on concentration and exposure time. The following tables summarize quantitative data from various studies.

Table 1: H₂O₂ Concentration and Effects on Cell Viability

| Cell Type | H₂O₂ Concentration (µM) | Incubation Time | Observed Effect | Reference(s) |

|---|---|---|---|---|

| H9c2 Cardiomyocytes | 100 | 1 hour | ~42% decrease in cell viability | [9] |

| H9c2 Cardiomyocytes | 400 | Not specified | ~50% decrease in cell viability | [9] |

| Primary Neonatal Rat Myocytes | 150 | 1-12 hours | Time-dependent decrease in viability | [9] |

| Primary Neonatal Rat Myocytes | 500 | 2-4 hours | 9.4% apoptosis induction | [9] |

| Human Monocytes (THP-1) | 200 | Not specified | Marked increase in MDA content | [6] |

| K-562 Cells | 25 | 24 hours | 50% cell death |[10] |

Table 2: H₂O₂ Effects on Oxidative Stress Markers and Antioxidant Enzymes

| Organism/Cell Line | H₂O₂ Treatment | Marker/Enzyme | Observation | Reference(s) |

|---|---|---|---|---|

| Eriocheir sinensis (Crab) | H₂O₂ Stress | MDA and H₂O₂ levels | Gradual increase | [11] |

| Eriocheir sinensis (Crab) | H₂O₂ Stress | 8-OHdG levels | Significant elevation after 48h | [11] |

| Eriocheir sinensis (Crab) | H₂O₂ Stress | SOD and CAT activity | Initial increase, then decrease | [11] |

| ARPE-19 Cells | 300 µM for 3h | Phosphorylated ERK | Decrease | [8] |

| ARPE-19 Cells | H₂O₂ treatment | ROS levels | Increase |[8] |

Experimental Protocols for Studying H₂O₂-Induced Oxidative Stress

Reproducible in vitro models are essential for studying the effects of H₂O₂. Below are detailed methodologies for key experiments.

General Protocol for H₂O₂ Treatment of Cultured Cells

-

Cell Culture: Plate cells (e.g., H9c2, primary cardiomyocytes) at a desired density (e.g., 1x10⁴ cells/well in a 96-well plate) and culture until they reach 70-80% confluency.[9]

-

H₂O₂ Preparation: Prepare a fresh stock solution of H₂O₂ in serum-free medium. It is critical to prepare this immediately before use as H₂O₂ is unstable.

-

Treatment: Remove the culture medium from the cells. Add the H₂O₂-containing medium at the final desired concentration (e.g., 100-400 µM).[9]

-

Incubation: Incubate the cells for the specified time (e.g., 1-6 hours) at 37°C and 5% CO₂.[9]

-

Endpoint Assay: After incubation, proceed immediately to the desired assay (e.g., viability, ROS measurement).

Measurement of Intracellular ROS using DCFH-DA

This protocol uses 2',7'-dichlorofluorescin diacetate (DCFH-DA), a cell-permeable dye that fluoresces upon oxidation.

-

Treatment: Treat cells with H₂O₂ as described in Protocol 5.1.

-

Washing: After treatment, wash the cells twice with warm phosphate-buffered saline (PBS).[9]

-

Probe Loading: Load the cells with 10 µM DCFH-DA in serum-free medium.[9]

-

Incubation: Incubate for 20-30 minutes at 37°C in the dark.[9]

-

Final Wash: Wash the cells three times with PBS to remove any excess probe.[9]

-

Detection: Measure fluorescence using a fluorescence microscope or a microplate reader. An increase in fluorescence intensity indicates an increase in intracellular ROS.

Cell Viability Assessment using CCK-8 Assay

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for determining the number of viable cells.

-

Treatment: Plate cells in a 96-well plate and treat with H₂O₂ as described in Protocol 5.1.[9]

-

Add Reagent: After treatment, add 10 µL of CCK-8 solution to each well.[9]

-

Incubation: Incubate the plate for 2 hours at 37°C.[9]

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]

-

Calculation: Calculate cell viability as a percentage relative to the untreated control group.

Role in Disease and Drug Development

The accumulation of H₂O₂ and subsequent oxidative stress is a key factor in the pathogenesis of various diseases.[2] For instance, it is implicated in the endothelial dysfunction seen in cardiovascular diseases and the neuronal damage in neurodegenerative conditions.[12][13]

Implications for Drug Development:

-

Therapeutic Targets: Enzymes that regulate H₂O₂ levels (e.g., NADPH oxidases, catalase) and signaling proteins that respond to oxidative stress (e.g., Nrf2, MAPKs) are attractive targets for drug development.

-

Antioxidant Therapies: There is significant interest in developing drugs with antioxidant properties to counteract the damaging effects of H₂O₂. This includes natural compounds and synthetic molecules that can scavenge ROS or boost endogenous antioxidant defenses.

-

Pro-oxidant Cancer Therapies: Conversely, some cancer therapies aim to increase H₂O₂ levels within tumor cells to induce cell death, exploiting the often-compromised antioxidant capacity of cancer cells.

-

Antimicrobial Agents: H₂O₂ itself is a potent antiseptic, and its antimicrobial activity can be enhanced, for example, by using copper-containing polymers to catalyze the production of hydroxyl radicals.[14]

Conclusion

Hydrogen peroxide holds a central, yet complex, position in cell biology. Its role is a delicate balance between essential signaling and detrimental oxidative stress, largely dictated by its concentration. A thorough understanding of the molecular mechanisms of H₂O₂-induced stress, the signaling pathways it triggers, and the quantitative effects it has on cells is paramount for researchers. The experimental protocols and data presented in this guide offer a foundational resource for scientists and drug development professionals aiming to unravel the complexities of redox biology and leverage this knowledge to design novel therapeutic strategies for a wide range of diseases.

References

- 1. The Role of Hydrogen Peroxide in Redox-Dependent Signaling: Homeostatic and Pathological Responses in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen peroxide and disease: towards a unified system of pathogenesis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Metabolic H2O2 Generation: REDOX SIGNALING AND OXIDATIVE STRESS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Hydrogen Peroxide-induced Cell Death in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synergistic antioxidant effects of natural compounds on H2O2-induced cytotoxicity of human monocytes [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Hydrogen peroxide-induced oxidative damage and protective role of peroxiredoxin 6 protein via EGFR/ERK signaling pathway in RPE cells [frontiersin.org]

- 9. benchchem.com [benchchem.com]

- 10. Resistance to H2O2-induced oxidative stress in human cells of different phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Mechanisms of H2O2-induced oxidative stress in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms of H2O2-induced oxidative stress in endothelial cells exposed to physiologic shear stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. news-medical.net [news-medical.net]

Peracetic Acid Decomposition: A Technical Guide to Products and Pathways

For Researchers, Scientists, and Drug Development Professionals

Peracetic acid (PAA), a potent biocide and oxidizing agent, is widely utilized across various industries, including pharmaceuticals, for its broad-spectrum antimicrobial activity and favorable environmental profile. However, the inherent instability of PAA necessitates a thorough understanding of its decomposition products and pathways to ensure its safe and effective application. This technical guide provides an in-depth analysis of the chemical decomposition of peracetic acid, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying chemical processes.

Core Decomposition Products

The decomposition of peracetic acid primarily yields environmentally benign products: acetic acid, hydrogen peroxide, and oxygen gas.[1][2] The relative abundance of these products is contingent on the decomposition pathway, which is influenced by factors such as temperature, pH, and the presence of catalytic impurities.[1][3]

Key Decomposition Pathways

The degradation of peracetic acid in aqueous solutions is governed by three principal pathways: hydrolysis, spontaneous decomposition, and transition metal-catalyzed decomposition.[3][4]

-

Hydrolysis: In the presence of water, peracetic acid undergoes hydrolysis, an equilibrium reaction that produces acetic acid and hydrogen peroxide.[1] Dilution of commercially available PAA solutions, which are equilibrium mixtures of peracetic acid, acetic acid, hydrogen peroxide, and water, will shift this equilibrium.[1]

-

Spontaneous Decomposition: Peracetic acid can intrinsically decompose. This pathway is significantly influenced by the pH of the solution, with the maximum decomposition rate occurring at a pH of 8.2, which corresponds to the pKa of peracetic acid.[3][4] This decomposition is often a second-order reaction.[3]

-

Transition Metal-Catalyzed Decomposition: The presence of transition metal ions, such as iron, copper, and manganese, can significantly accelerate the decomposition of PAA.[1][3] This catalytic pathway is a critical consideration in applications where PAA may come into contact with metallic surfaces or impurities.

The interplay of these pathways dictates the overall stability and decomposition kinetics of peracetic acid solutions.

Quantitative Decomposition Data

The rate of peracetic acid decomposition is highly dependent on environmental conditions. The following table summarizes key kinetic data from various studies.

| Condition | Decomposition Rate Constant (k) | Kinetic Order | Reference |

| 25 °C in aqueous solution | 1.71 x 10⁻³ h⁻¹ | First-order | [5] |

| 35 °C in aqueous solution | Not specified | First-order | [5] |

| 40 °C in aqueous solution | Not specified | First-order | [5] |

| 45 °C in aqueous solution | 9.64 x 10⁻³ h⁻¹ | First-order | [5] |

| pH 8.2 | Maximum rate | Second-order | [3] |

Note: The activation energy for the decomposition of peracetic acid in aqueous solutions has been reported to be 66.20 kJ/mol.[5]

Experimental Protocols for Decomposition Analysis

Accurate quantification of peracetic acid and its decomposition products is crucial for stability studies. The following are detailed methodologies for key experiments.

Protocol 1: Determination of Peracetic Acid and Hydrogen Peroxide by Titration

This method is suitable for determining the concentration of PAA and hydrogen peroxide in solutions with a PAA content greater than 1%.[6][7]

Materials:

-

Ceric sulfate solution (0.1 N)

-

Potassium iodide solution (10%)

-

Sodium thiosulfate solution (0.1 N)

-

Sulfuric acid (5%)

-

Ferroin indicator solution

-

Starch indicator solution

-

Crushed ice

-

Titration apparatus (burettes, flasks)

Procedure:

Part A: Hydrogen Peroxide Determination [7]

-

To an Erlenmeyer flask, add approximately 25 g of crushed ice, 2 mL of 5% sulfuric acid, and 3 drops of ferroin indicator solution.

-

Accurately weigh a sample of the peracetic acid solution into the flask.

-

Titrate the solution with 0.1 N ceric sulfate solution. The endpoint is reached when the color changes from orange to a light blue.

-

Record the volume of ceric sulfate solution used. This volume is proportional to the hydrogen peroxide concentration.

Part B: Peracetic Acid Determination [7]

-

To the solution from Part A, add 5 mL of 10% potassium iodide solution. The solution will turn dark brown due to the liberation of iodine.

-

Add 1 mL of starch indicator solution.

-

Titrate the liberated iodine with 0.1 N sodium thiosulfate solution until the dark color disappears.

-

Record the volume of sodium thiosulfate solution used. This volume is proportional to the peracetic acid concentration.

Protocol 2: Photometric Determination of Low Concentration Peracetic Acid

This method is preferred for determining PAA concentrations in dilute solutions (e.g., 0.2 - 10 mg/L).[6]

Principle:

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) is selectively oxidized by peracetic acid to form a stable, intensely green radical cation. The absorbance of this colored product is measured spectrophotometrically and is directly proportional to the PAA concentration.[6]

Materials:

-

ABTS reagent

-

Spectrophotometer

-

Volumetric flasks and pipettes

-

Peracetic acid standards of known concentration

Procedure:

-

Prepare a series of peracetic acid standards of known concentrations.

-

To a fixed volume of each standard and the unknown sample, add a specific volume of the ABTS reagent.

-

Allow the color to develop for a predetermined amount of time.

-

Measure the absorbance of each solution at a wavelength of 405 nm using a spectrophotometer.

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of the unknown sample by interpolating its absorbance on the calibration curve.

Signaling Pathways and Logical Relationships

The decomposition of peracetic acid can be visualized as a network of interconnected reactions.

Caption: Primary decomposition pathways of peracetic acid.

This guide provides a foundational understanding of the chemical decomposition of peracetic acid. For specific applications, it is imperative to conduct stability studies under conditions that mimic the intended use to ensure product efficacy and safety.

References

- 1. Peracetic Acid | Stability and Decomposition - Evonik Industries [active-oxygens.evonik.com]

- 2. The Decomposition Kinetics Of Peracetic Acid And Hydrogen Peroxide In Municipal Wastewaters [wateronline.com]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. scielo.br [scielo.br]

- 6. Peracetic Acid | Analytical Methods - Evonik Industries [active-oxygens.evonik.com]

- 7. active-oxygens.evonik.com [active-oxygens.evonik.com]

A Comprehensive Technical Guide to the Safe Use of Persteril in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Persteril, a trade name for solutions containing peracetic acid (PAA), is a potent biocide and sterilant widely utilized in laboratory settings for disinfection and sterilization. Its broad-spectrum antimicrobial activity makes it an invaluable tool; however, its hazardous properties necessitate strict adherence to safety protocols to mitigate risks of exposure and injury. This in-depth technical guide provides a comprehensive overview of the safety considerations, handling procedures, and emergency responses required for the safe use of this compound in a research and development environment.

Understanding the Hazards of Peracetic Acid

Peracetic acid is a highly reactive organic peroxide. It is crucial to understand its inherent hazards to implement appropriate safety measures. Commercial formulations of this compound are equilibrium mixtures of peracetic acid, hydrogen peroxide, acetic acid, and water.

Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for understanding the hazards associated with peracetic acid solutions. The classification is concentration-dependent.

| Hazard Class | Hazard Statement | GHS Pictogram |

| Organic Peroxide | H242: Heating may cause a fire. | 🔥 |

| Corrosive to Metals | H290: May be corrosive to metals. | corrosion |

| Acute Toxicity (Oral, Dermal, Inhalation) | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. | ❗ |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage. | corrosion |

| Serious Eye Damage/Eye Irritation | H318: Causes serious eye damage. | corrosion |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | ❗ |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects. | 環境 |

This table represents a general classification; always refer to the specific Safety Data Sheet (SDS) for the exact concentration of this compound being used.

Primary Hazards Logical Relationship

The primary hazards of peracetic acid are interconnected, stemming from its reactive and corrosive nature.

Caption: Interrelation of Peracetic Acid's Primary Hazards.

Occupational Exposure Limits

Monitoring and controlling airborne concentrations of peracetic acid are critical to preventing respiratory irritation and other health effects. Several organizations have established or proposed occupational exposure limits (OELs).

| Organization | Exposure Limit | Value (ppm) | Value (mg/m³) | Notes |

| ACGIH | Threshold Limit Value - Short-Term Exposure Limit (TLV-STEL) | 0.4 | 1.24 | Protects against irritation of the eyes, skin, and upper respiratory tract.[1][2][3] |

| NIOSH | Proposed Immediately Dangerous to Life or Health (IDLH) | 0.55 | 1.7 | Based on sensory irritation in human volunteers.[1] |

| Cal/OSHA | Proposed Permissible Exposure Limit (PEL) - 8-hour TWA | 0.2 | - | Not yet adopted.[2][4] |

| Cal/OSHA | Proposed Short-Term Exposure Limit (STEL) | 0.4 | - | Not yet adopted.[2][4] |

TWA: Time-Weighted Average

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound to prevent contact with skin, eyes, and the respiratory tract.

Recommended PPE

| Body Part | PPE | Material/Specification |

| Hands | Gloves | Nitrile or neoprene for small quantities. Butyl rubber for larger volumes. Always check glove manufacturer's compatibility data.[5][6][7] |

| Eyes/Face | Safety Goggles & Face Shield | Chemical splash goggles are required. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a splash hazard.[6] |

| Body | Lab Coat & Apron | A flame-resistant lab coat and a chemical-resistant apron should be worn.[5] For significant exposure risks, a fully encapsulating chemical-resistant suit (e.g., DuPont Tychem®) may be necessary.[8] |

| Respiratory | Respirator | For work outside of a fume hood or where concentrations may exceed OELs, a full-facepiece air-purifying respirator with appropriate cartridges (e.g., for organic vapors and acid gases) is required.[9] |

PPE Donning and Doffing Workflow

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Caption: Standard Operating Procedure for PPE Donning and Doffing.

Handling and Storage Protocols

Proper handling and storage are essential to maintain the stability of this compound and prevent hazardous situations.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][9]

-

Avoid Incompatibles: Keep away from combustible materials, strong bases, reducing agents, and metals.[9]

-

Dispensing: Use only compatible equipment for dispensing, such as polyethylene, glass, or stainless steel. Never return unused product to the original container to avoid contamination.

-

Static Electricity: Take precautionary measures against static discharge.[6]

Storage

-

Temperature: Store in a cool, dry, well-ventilated area. Recommended storage temperature is typically between 2-8°C.[5][9]

-

Light: Protect from direct sunlight.[5]

-

Containers: Keep containers tightly closed and upright to prevent leakage.[5][9] Containers must be vented to allow for the release of oxygen from decomposition.

-

Segregation: Store away from incompatible materials.

Emergency Procedures

Immediate and appropriate response to emergencies is critical to minimize harm.

Personal Exposure

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8][9] |

| Eye Contact | Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8][9] |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9] |

| Ingestion | Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink a small amount of water. Seek immediate medical attention.[8][9] |

Spill Response

A clear and practiced spill response plan is essential.

Caption: Emergency Response Workflow for a this compound Spill.

Experimental Protocols

Protocol for Neutralization of a Minor Peracetic Acid Spill

This protocol is for a spill of less than 1 liter within a chemical fume hood.

Materials:

-

Spill kit containing:

-

Absorbent pads or vermiculite

-

Sodium bicarbonate (baking soda) or other suitable neutralizer

-

pH test strips

-

Waste disposal bags and labels

-

-

Full PPE as described in Section 3.1.

Procedure:

-

Ensure Safety: Confirm that full PPE is correctly donned. Ensure the fume hood is operating correctly.

-

Containment: Gently place absorbent pads around the perimeter of the spill to prevent it from spreading.

-

Neutralization: a. Slowly and carefully sprinkle sodium bicarbonate over the spill, starting from the outside and working inwards.[10][11] b. Avoid adding the neutralizer too quickly, as this can cause fizzing and splashing.[11] c. Continue adding sodium bicarbonate until the fizzing stops, indicating that the acid has been neutralized.[10]

-

pH Verification: Use pH test strips to check the pH of the neutralized mixture. The pH should be between 6 and 8. If the pH is still acidic, add more sodium bicarbonate.

-

Absorption: Once neutralized, use absorbent pads to soak up the liquid.

-

Disposal: a. Place all used absorbent materials, gloves, and any other contaminated items into a designated hazardous waste bag. b. Seal the bag and label it clearly with the contents (e.g., "Neutralized Peracetic Acid Spill Debris"). c. Dispose of the waste according to your institution's hazardous waste management guidelines.

-

Decontamination: Wipe down the spill area with soap and water. Clean and decontaminate all reusable PPE according to manufacturer's instructions.

-

Hand Hygiene: After removing all PPE, thoroughly wash hands with soap and water.

Disposal of this compound Waste

Peracetic acid waste is considered hazardous and must be disposed of correctly.

-

Neutralization: For dilute, uncontaminated solutions, neutralization with a weak base like sodium bicarbonate is a common practice before drain disposal, if permitted by local regulations.[11]

-

Hazardous Waste: Concentrated or contaminated this compound waste must be collected in a designated, properly labeled, and vented hazardous waste container.

-

Consult EHS: Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

By understanding the hazards, implementing robust engineering and administrative controls, and diligently using personal protective equipment, researchers can safely harness the benefits of this compound in the laboratory. This guide serves as a foundational document; always refer to the specific Safety Data Sheet for the product in use and your institution's safety policies.

References

- 1. Federal Register :: Health Risks to Workers Associated With Occupational Exposures to Peracetic Acid; Request for Information [federalregister.gov]

- 2. cdc.gov [cdc.gov]

- 3. aiha.org [aiha.org]

- 4. cdc.gov [cdc.gov]

- 5. uwm.edu [uwm.edu]

- 6. purdue.edu [purdue.edu]

- 7. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]

- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 9. safety.charlotte.edu [safety.charlotte.edu]

- 10. gmpplastic.com [gmpplastic.com]

- 11. benchchem.com [benchchem.com]

The Efficacy of Peracetic Acid Across Microbial Kingdoms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peracetic acid (PAA) has emerged as a potent, broad-spectrum biocide with extensive applications in disinfection and sterilization. Its high efficacy at low concentrations, rapid action, and favorable environmental profile—decomposing into harmless byproducts of acetic acid, water, and oxygen—make it a compelling alternative to traditional disinfectants. This technical guide provides a comprehensive overview of the effects of peracetic acid on a diverse range of microorganisms, details the experimental protocols for its evaluation, and elucidates its mechanisms of action.

Mechanism of Action

The antimicrobial activity of peracetic acid is primarily attributed to its high oxidizing potential.[1][2][3] It functions by denaturing proteins, disrupting cell wall permeability, and oxidizing sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites.[4] This multi-targeted assault ensures a broad spectrum of activity and a low probability of microbial resistance.

The primary mode of action is oxidation of the outer cell membrane of vegetative bacterial cells, endospores, yeasts, and mold spores.[1] This oxidation leads to the disruption of the cell membrane, causing leakage of intracellular components and ultimately cell lysis.[5][6] PAA can damage virtually all types of macromolecules associated with a microorganism, including carbohydrates, nucleic acids, lipids (via lipid peroxidation), and amino acids.[5]

Figure 1: General mechanism of peracetic acid's antimicrobial action.

Antimicrobial Efficacy of Peracetic Acid

The effectiveness of peracetic acid as a disinfectant is dependent on several factors, including its concentration, the contact time, temperature, and the presence of organic matter.

Bactericidal Activity

PAA is highly effective against a wide range of both Gram-positive and Gram-negative bacteria.

| Target Microorganism | PAA Concentration (ppm) | Contact Time | Log Reduction | Conditions |

| Escherichia coli | 150 | - | Compliant with EN-13697 | - |

| Pseudomonas aeruginosa | 150 | - | Compliant with EN-13697 | - |

| Enterococcus hirae | 150 | - | Compliant with EN-13697 | - |

| Staphylococcus aureus | 150 | - | Compliant with EN-13697 | - |

| Listeria monocytogenes | 75 | - | Compliant with EN-13697 | - |

| Salmonella typhimurium | 75 | - | Compliant with EN-13697 | - |

| Gram-positive & Gram-negative bacteria | <100 | < 5 minutes | Inactivation | Clean conditions |

| Gram-positive & Gram-negative bacteria | 200-500 | - | Inactivation | In the presence of organic matter[4] |

Virucidal Activity

The virucidal efficacy of PAA varies depending on the virus type (enveloped vs. non-enveloped) and the experimental conditions.

| Target Virus | PAA Concentration (ppm) | Temperature (°C) | Contact Time | Test Method |

| Poliovirus | 1500 | 35 | 5 minutes | Quantitative Suspension Test |

| Adenovirus | 400 | 20 | 5 minutes | Quantitative Suspension Test |

| Murine Norovirus | 400 | 20 | 5 minutes | Quantitative Suspension Test |

| Adenovirus | 400 | 20 | 5 minutes | Carrier Assay |

| Murine Norovirus | 1000 | 20 | 5 minutes | Carrier Assay |

| Poliovirus | 1000 | 35 | 5 minutes | Carrier Assay |

Data sourced from a study evaluating virucidal efficacy for instrument disinfection.[7]

Fungicidal and Yeasticidal Activity

PAA demonstrates robust activity against fungi and yeasts, although typically at higher concentrations than required for bactericidal effects.

| Target Microorganism | PAA Concentration (ppm) | Contact Time | Log Reduction | Conditions |

| Fungi | 1875 | - | Compliant with EN-13697 | - |

| Yeasts | 1200 | - | Compliant with EN-13697 | - |

| Fungi and Yeasts | <100 | < 5 minutes | Inactivation | Clean conditions |

Sporicidal Activity

Bacterial spores are notoriously resistant to disinfectants. PAA is an effective sporicide, though efficacy is highly dependent on concentration and contact time.

| Target Spore | PAA Concentration (ppm) | Contact Time | Log Reduction | Conditions |

| Bacillus subtilis spores | 500 - 10,000 | 15 seconds - 30 minutes | Inactivation | Suspension |

| Clostridioides difficile spores | 4000 | 15 seconds | 7-log | Heavily soiled conditions |

| Clostridioides difficile spores | 1000 | 1 minute | 3-log | Clean and dirty conditions |

Experimental Protocols

Standardized testing methodologies are crucial for evaluating the efficacy of disinfectants. The following are summaries of key European Norm (EN) and AOAC International protocols relevant to peracetic acid.

EN 14476: Quantitative Suspension Test for Virucidal Activity

This is a phase 2, step 1 test to determine the virucidal activity of chemical disinfectants in the medical field.

Methodology:

-

Preparation: A suspension of the test virus is prepared in a solution containing an interfering substance (e.g., bovine albumin) to simulate clean or dirty conditions.

-

Exposure: The disinfectant is added to the virus suspension at various concentrations.

-

Contact Time: The mixture is incubated for a specified contact time at a controlled temperature.

-

Neutralization: The action of the disinfectant is stopped by dilution into a neutralizer.

-

Enumeration: The remaining infectious virus particles are quantified using a suitable cell culture-based assay.

-

Calculation: The log reduction in viral titer is calculated by comparing the results to a water control. A ≥ 4-log reduction is typically required to pass.[8][9][10]

Figure 2: Workflow for the EN 14476 quantitative suspension test.

EN 17111: Quantitative Carrier Test for Virucidal Activity for Instruments

This is a phase 2, step 2 test that simulates the practical conditions of instrument disinfection by immersion.

Methodology:

-

Carrier Preparation: A suspension of the test virus with an interfering substance is spread onto a glass carrier and allowed to dry.

-

Immersion: The dried, contaminated carrier is immersed in the disinfectant solution. A control carrier is immersed in hard water.

-

Contact Time: The carriers remain in the solutions for the specified contact time.

-

Recovery: The carriers are transferred to a medium to recover the surviving viruses.

-

Enumeration: The number of viable virus particles is determined.

-

Calculation: The log reduction is calculated by comparing the disinfectant-treated carrier to the water control. A ≥ 4-log reduction is required for efficacy.[11][12][13]

Figure 3: Workflow for the EN 17111 quantitative carrier test.

Standard Methods for Sporicidal Activity

Several methods are used to evaluate sporicidal efficacy, including suspension tests and carrier tests.

-

EN 14347: Basic Sporicidal Activity (Quantitative Suspension Test): This phase 1 test involves mixing a bacterial spore suspension with the disinfectant and enumerating the survivors after a specified contact time. A ≥ 4-log reduction is required to pass.[14]

-

AOAC 966.04: Sporicidal Activity of Disinfectants (Carrier Test): This method uses carriers (e.g., porcelain penicylinders, silk sutures) inoculated with spores of Bacillus subtilis and Clostridium sporogenes. The carriers are exposed to the disinfectant, then transferred to a recovery medium and incubated for 21 days to observe for growth.[7]

Conclusion

Peracetic acid is a highly effective, broad-spectrum antimicrobial agent with well-documented efficacy against bacteria, viruses, fungi, and spores. Its rapid action and favorable environmental profile make it a valuable tool in various disinfection and sterilization applications. Understanding the quantitative efficacy and the standardized methodologies for its evaluation is critical for its appropriate and effective use in research, healthcare, and industrial settings. The continued investigation into its mechanisms of action will further solidify its role as a key disinfectant in the control of microbial contamination.

References

- 1. ams.usda.gov [ams.usda.gov]

- 2. Peracetic Acid Solutions | Hydrite Chemical Co. [hydrite.com]

- 3. Peracetic acid disinfection in the food industry - Proquimia [proquimia.com]

- 4. Peracetic Acid Sterilization | Infection Control | CDC [cdc.gov]

- 5. The Effects of Subacute Exposure of Peracetic Acid on Lipid Peroxidation and Hepatic Enzymes in Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epa.gov [epa.gov]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. EN 14476:2013+A2:2019 - Viroxy [viroxylabs.com]

- 10. EN 14476: 2025 (previously EN 14476: 2013 + A2: 2019). Quantitative suspension test for the evaluation of virucidal activity in the medical area (phase 2, step 1). - IVAMI [ivami.com]

- 11. microbe-investigations.com [microbe-investigations.com]

- 12. standards.iteh.ai [standards.iteh.ai]

- 13. EN 17111: 2018. Quantitative carrier test for the evaluation of virucidal activity for instruments used in the medical area (phase 2, step 2). - IVAMI [ivami.com]

- 14. microbe-investigations.com [microbe-investigations.com]

Methodological & Application

Application Notes and Protocols for Laboratory Sterilization using Peracetic Acid and Hydrogen Peroxide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidance on the use of peracetic acid (PAA) and hydrogen peroxide (H2O2) for sterilization in a laboratory setting. Adherence to these protocols is crucial for ensuring the validity of experimental results and maintaining a safe laboratory environment.

Introduction to Peracetic Acid and Hydrogen Peroxide as Sterilants

Peracetic acid and hydrogen peroxide are powerful oxidizing agents widely used for cold sterilization of heat-sensitive equipment and surface disinfection in laboratory and pharmaceutical settings. Their broad-spectrum antimicrobial activity, which includes bacteria, fungi, viruses, and spores, makes them highly effective sterilants.[1][2][3][4][5][6] Both compounds ultimately decompose into non-toxic byproducts—acetic acid, water, and oxygen—rendering them environmentally friendly options.[2][7]

Peracetic Acid (PAA) is a potent biocide that maintains its efficacy in the presence of organic soil.[1][4][5] It is often used in automated systems for sterilizing medical and laboratory equipment.[1][5]

Hydrogen Peroxide (H2O2) can be used in both liquid and vaporized forms for sterilization.[2][8] Vaporized hydrogen peroxide (VHP) is particularly suitable for sterilizing enclosures such as biological safety cabinets and isolators.[2]

Mechanism of Action

The primary mode of action for both PAA and H2O2 is oxidation. They denature proteins, disrupt cell wall permeability, and oxidize essential cellular components, leading to microbial inactivation.[1][4][5]

Peracetic Acid: PAA functions by oxidizing sulfhydryl and sulfur bonds in proteins, enzymes, and other metabolites.[1][4][5]

Hydrogen Peroxide: H2O2 generates reactive oxygen species, such as hydroxyl free radicals, which are highly damaging to cellular components like DNA and proteins.[9]

Below is a diagram illustrating the general oxidative mechanism of action.

Caption: Oxidative mechanism of PAA and H2O2 against microbial cells.

Quantitative Data on Microbicidal Efficacy

The effectiveness of PAA and H2O2 is dependent on concentration, contact time, temperature, and the presence of organic matter.

| Microorganism Type | Sterilant | Concentration | Contact Time | Efficacy | Reference |

| Gram-Positive & Gram-Negative Bacteria | Peracetic Acid | <100 ppm | <5 minutes | Inactivation | [1][4][5] |

| Fungi & Yeasts | Peracetic Acid | <100 ppm | <5 minutes | Inactivation | [1][4][5] |

| Viruses (Poliovirus) | Peracetic Acid | 1500 - 2250 ppm | 15 minutes | Inactivation | [1][4] |

| Bacterial Spores | Peracetic Acid | 500 - 10,000 ppm (0.05 - 1%) | 15 seconds - 30 minutes | Inactivation | [1][4] |

| Bacillus anthracis spores | Peracetic Acid | 5% | 120 minutes | Full sporicidal activity | [10] |

| Bacillus anthracis spores | Hydrogen Peroxide | 30% | 180 minutes | Full sporicidal activity | [10] |

| Geobacillus stearothermophilus spores | Hydrogen Peroxide (vapor) | 35% | 20 minutes | 6-log reduction | [11] |

| MRSA | Hydrogen Peroxide (vapor) | 35% | 30 minutes | 6-log reduction | [11] |

Experimental Protocols

Protocol for Surface Disinfection of Laboratory Benches and Equipment

This protocol is suitable for routine disinfection of non-porous surfaces.

Materials:

-

EPA-registered disinfectant containing peracetic acid or hydrogen peroxide.

-

Personal Protective Equipment (PPE): chemical-resistant gloves, safety glasses, and a lab coat.[3][12][13]

-

Clean, lint-free cloths or wipes.

Procedure:

-

Pre-cleaning: Remove any gross soil and organic matter from the surface with a clean cloth and a suitable laboratory cleaner.

-

PPE: Don appropriate PPE before handling the disinfectant.[3][12][13]

-

Preparation of Disinfectant: Prepare the disinfectant solution according to the manufacturer's instructions. For example, a 0.5% hydrogen peroxide solution can be used for surface disinfection.[14]

-

Application: Apply the disinfectant solution to the surface, ensuring the entire area is thoroughly wetted.[15]

-

Contact Time: Allow the disinfectant to remain on the surface for the manufacturer-specified contact time. This is critical for efficacy. For example, a 0.5% hydrogen peroxide solution may require a contact time of one minute.[14][16] The surface must remain wet for the entire duration.[15][16]

-

Wiping: After the contact time has elapsed, wipe the surface with a clean, sterile cloth if required by the manufacturer's instructions.

-

Disposal: Dispose of used wipes and any remaining disinfectant solution according to institutional and local regulations.[17]

Protocol for Sterilization of a Biological Safety Cabinet (BSC) using Peracetic Acid